(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid
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Overview
Description
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a chiral compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the azetidine ring through alkylation reactions.
Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The azetidine ring and the carboxylic acid group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield various substituted azetidine derivatives .
Scientific Research Applications
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylazetidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylazetidine-2-carboxylic acid: Contains a phenyl group at the 4-position.
Uniqueness
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and applications in various fields .
Properties
CAS No. |
2580113-33-1 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
InChI Key |
SZFDJSLFSMVIOM-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1CC(N1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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